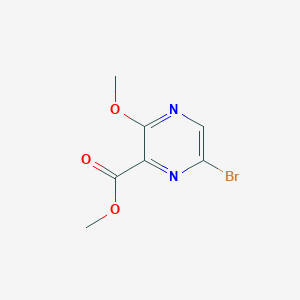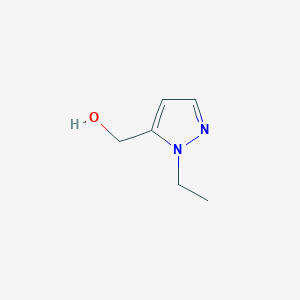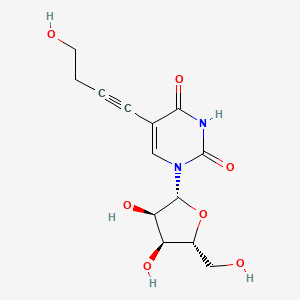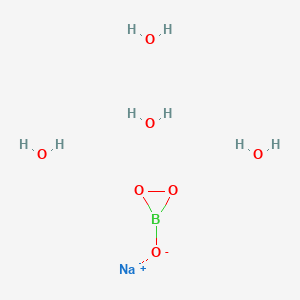
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Übersicht
Beschreibung
“Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is a chemical compound with the CAS Number: 259794-06-4 . It has a molecular weight of 247.05 and its linear formula is C7H7BrN2O3 .
Synthesis Analysis
The synthesis of “Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” can be achieved from Methanol and Methyl 3-amino-6-bromopyrazine-2-carboxylate .Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is represented by the linear formula C7H7BrN2O3 .Physical And Chemical Properties Analysis
“Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is a solid under normal conditions . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is an intermediate in the synthesis of various compounds. It plays a significant role in the creation of dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist. An efficient synthesis method described by Hirokawa et al. (2000) involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and sodium methoxide (Hirokawa, Horikawa, & Kato, 2000).
Applications in Pharmacology and Medicine
- In pharmaceutical research, it has been used as a key intermediate for the synthesis of biologically active compounds. Horikawa et al. (2001) developed a practical synthetic route for this compound from 2,6-dichloro-3-trifluoromethylpyridine, highlighting its importance in medicinal chemistry (Horikawa, Hirokawa, & Kato, 2001).
Role in the Development of Novel Compounds
- Its derivatives have been studied for their potential in creating new compounds with various chemical properties. Albert (1979) explored the conversion of 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-one derivatives, indicating the versatility of methyl 6-bromo-3-methoxypyrazine-2-carboxylate in synthetic chemistry (Albert, 1979).
Biochemical Studies and Analogs
- This compound is also instrumental in the creation of analogs for biochemical studies. Ehler et al. (1977) synthesized 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, using a method that involved methyl 3-(cyanomethyl)pyrazole-4-carboxylate, a derivative of methyl 6-bromo-3-methoxypyrazine-2-carboxylate (Ehler, Robins, & Meyer, 1977).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Wirkmechanismus
Mode of Action
Compounds with similar structures have been found to exhibit anti-bacterial action against certain bacteria . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound.
Action Environment
It is generally recommended to store such compounds in a cool, dry place .
Eigenschaften
IUPAC Name |
methyl 6-bromo-3-methoxypyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGAPWVOZUZZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)









![Sodium;tris[(2,2,2-trifluoroacetyl)oxy]boranuide](/img/structure/B1648354.png)
